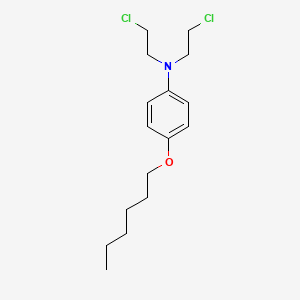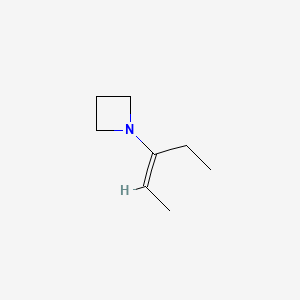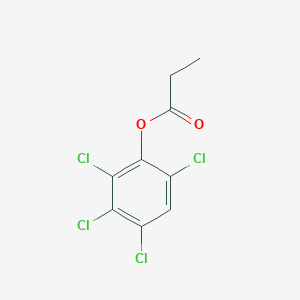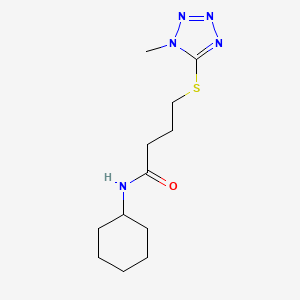
1,1'-(1,3-Phenylene)di(pentan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Phenylene)di(pentan-1-one) is an organic compound with the molecular formula C16H22O2 It is a ketone derivative characterized by the presence of two pentan-1-one groups attached to a 1,3-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)di(pentan-1-one) typically involves the reaction of 1,3-dibromobenzene with pentan-1-one in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by pentan-1-one groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(1,3-Phenylene)di(pentan-1-one) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)di(pentan-1-one) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,1’-(1,3-Phenylene)di(pentan-1-one) has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)di(pentan-1-one) involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
1,1’-(1,3-Phenylene)di(pentan-1-one) can be compared with other similar compounds such as:
1,1’-(1,4-Phenylene)di(pentan-1-one): Similar structure but with the phenylene ring in a different position, leading to different chemical properties and reactivity.
1,1’-(1,2-Phenylene)di(pentan-1-one): Another isomer with distinct properties due to the position of the phenylene ring.
1,1’-(1,3-Phenylene)di(butan-1-one): A shorter chain analog with different physical and chemical characteristics.
Properties
CAS No. |
79794-86-8 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-(3-pentanoylphenyl)pentan-1-one |
InChI |
InChI=1S/C16H22O2/c1-3-5-10-15(17)13-8-7-9-14(12-13)16(18)11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI Key |
POLFVVRFDCPKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC=C1)C(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


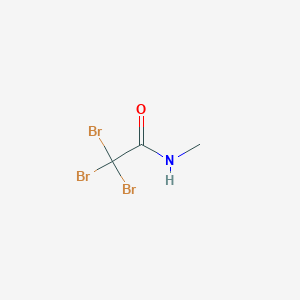
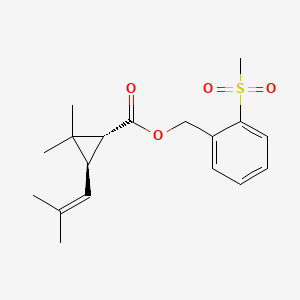
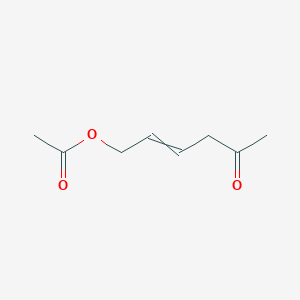
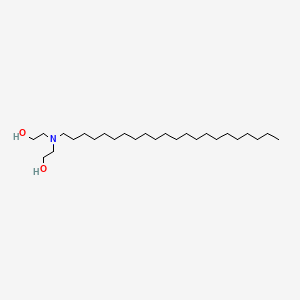
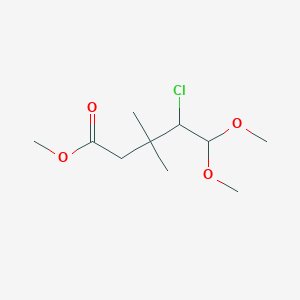
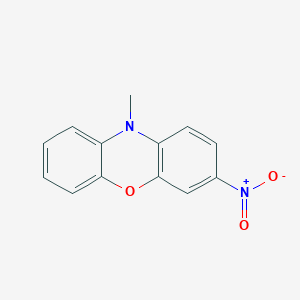
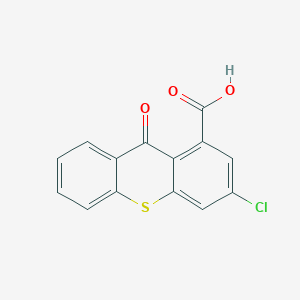
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)

